molecular formula C22H25FN4O2 B6439743 1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(2-fluorophenyl)ethan-1-one CAS No. 2549045-61-4

1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(2-fluorophenyl)ethan-1-one

Cat. No. B6439743
CAS RN: 2549045-61-4
M. Wt: 396.5 g/mol
InChI Key: UJAZMXOXPGAWFV-UHFFFAOYSA-N
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Description

This compound is a novel and potent brain penetrant inhibitor of extracellular vesicle release . It has been identified as a potent, selective inhibitor of nSMase2 with excellent oral bioavailability and brain penetration .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an imidazo[1,2-b]pyridazine core, which is a fused bicyclic heterocycle . This core is attached to a piperidine ring via a methylene bridge, and the piperidine ring is further substituted with a 2-fluorophenyl ethanone group.

Mechanism of Action

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .

Mode of Action

This compound inhibits TAK1 at nanomolar concentrations . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . This inhibition disrupts the normal functioning of TAK1, leading to changes in cell growth and differentiation .

Biochemical Pathways

The inhibition of TAK1 affects various biochemical pathways. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, these pathways are disrupted, leading to downstream effects on cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s ability to inhibit tak1 at nanomolar concentrations suggests it has good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth of certain cell lines. For example, compound 26 and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This suggests that these compounds have the potential to be translated into anti-multiple myeloma therapeutics .

Action Environment

The action environment of this compound is within the cellular environment, where it interacts with its target, TAK1

properties

IUPAC Name

1-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-(2-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2/c1-15-16(2)27-20(24-15)7-8-21(25-27)29-14-17-9-11-26(12-10-17)22(28)13-18-5-3-4-6-19(18)23/h3-8,17H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAZMXOXPGAWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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